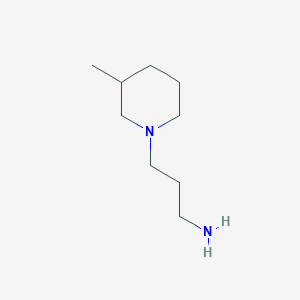

3-(3-Methylpiperidin-1-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIQUBKLXXCKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275015 | |

| Record name | 3-(3-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-00-3, 14156-91-3 | |

| Record name | 3-(2-Methyl-1-piperidyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methylpiperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methylpiperidin-1-yl)propan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methylpiperidin-1-yl)propan-1-amine, a piperidine derivative of interest in chemical synthesis and potentially in drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and its known applications. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in peer-reviewed literature, this guide presents the currently accessible information to serve as a foundational resource for researchers.

Chemical Identity and Properties

This compound is a diamine compound featuring a 3-methylpiperidine ring linked to a propan-1-amine tail. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties [1]

| Property | Value | Source |

| CAS Number | 25560-00-3, 14156-91-3 | PubChem |

| Molecular Formula | C₉H₂₀N₂ | PubChem |

| Molecular Weight | 156.27 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC1CCCN(C1)CCCN | PubChem |

| InChI | InChI=1S/C9H20N2/c1-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 | PubChem |

| Boiling Point | 220.2°C at 760 mmHg | MySkinRecipes |

Synthesis and Manufacturing

A patent (WO2011/119114) describes the use of 1-(3-aminopropyl)-2-pipecoline (an isomer of the target compound) in a subsequent reaction, suggesting its availability as a chemical intermediate. The synthesis of such compounds can generally be conceptualized through the following workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methylpiperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylpiperidin-1-yl)propan-1-amine is a diamine compound featuring a piperidine ring, a common scaffold in medicinal chemistry. The physicochemical properties of such molecules are fundamental to understanding their behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a summary of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these characterizations.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and suppliers. It should be noted that some of these values are predicted and may not have been experimentally verified.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-(3-Aminopropyl)-3-methylpiperidine | PubChem[1] |

| CAS Number | 14156-91-3, 25560-00-3 (isomer) | PubChem[1] |

| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| Melting Point | 99-102 °C | ChemicalBook |

| Boiling Point | 110-112 °C (at 27 Torr) | ChemicalBook |

| Density | 0.891 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 10.44 ± 0.10 (Predicted) | ChemicalBook |

| LogP | 1.84780 (for 2-methyl isomer) | Kuujia |

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, standard methodologies for the experimental determination of the core physicochemical properties of amine-containing compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly (1-2 °C/minute) as it approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used. The test tube assembly is attached to the thermometer.

-

Procedure: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Data Recording: The liquid will begin to cool and contract. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (typically water or a water-methanol mixture for compounds with low water solubility) to a known concentration (e.g., 0.01 M).

-

Apparatus: A calibrated pH meter with a combination pH electrode and a burette are used. The titration is performed in a jacketed beaker to maintain a constant temperature.

-

Procedure: The solution is stirred, and an initial pH reading is taken. A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued until the pH change becomes minimal.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a diamine, two equivalence points and thus two pKa values may be observed.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of the compound is prepared in one of the phases (e.g., the aqueous phase).

-

Procedure: A measured volume of the compound solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound presented in this guide provide a foundational understanding of this molecule for researchers in drug discovery and development. The outlined experimental protocols offer standardized methods for the in-house determination and verification of these critical parameters. While the biological activity of this specific compound remains to be elucidated, its structural motifs suggest potential for biological interactions, warranting further investigation. The systematic characterization of its physicochemical properties is the first essential step in such exploratory research.

References

Technical Data Sheet: 3-(3-Methylpiperidin-1-yl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the chemical compound 3-(3-Methylpiperidin-1-yl)propan-1-amine, focusing on its fundamental physicochemical properties.

Chemical Identity and Molecular Weight

The compound this compound is a substituted piperidine derivative. Its key identifiers and molecular properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| CAS Number | 25560-00-3 | PubChem[1] |

| InChI Key | ADIQUBKLXXCKLT-UHFFFAOYSA-N | PubChem[1] |

Logical Relationship of Chemical Structure to Properties

The molecular weight of a compound is a direct function of its atomic composition, as dictated by its molecular formula. The workflow for determining this fundamental property is straightforward.

Caption: Workflow for calculating molecular weight from chemical structure.

Experimental Protocols

As the molecular weight is a computed property based on the established atomic weights of the constituent elements, a specific experimental protocol for its determination is generally not required. It is calculated from the molecular formula, which is confirmed through standard analytical techniques such as:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, confirming its molecular mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the number and types of atoms (¹H NMR, ¹³C NMR).

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which verifies the empirical and molecular formula.

A detailed experimental protocol for these well-established techniques is beyond the scope of this document. Researchers should refer to standard laboratory operating procedures for these analytical methods.

Safety and Hazard Information

It is important to note that aggregated GHS information indicates that this compound is classified as a substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment and handling procedures should be used when working with this compound.

References

3-(3-Methylpiperidin-1-yl)propan-1-amine literature review

An In-depth Review for Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 3-(3-Methylpiperidin-1-yl)propan-1-amine, a diamine building block of increasing interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document consolidates available physicochemical data and outlines its primary potential application as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed, plausible synthetic protocols are presented based on established chemical principles for analogous structures. This guide serves as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound containing both a secondary and a primary amine. Its identity is well-established through various chemical databases.[1] The key properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14156-91-3 | MOLBASE[2] |

| Molecular Formula | C₉H₂₀N₂ | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| Canonical SMILES | CC1CCCN(C1)CCCN | PubChem[1] |

| Melting Point | 99-102 °C | ChemicalBook |

| Boiling Point | 110-112 °C (at 27 Torr) | ChemicalBook |

| Predicted pKa | 10.44 ± 0.10 | ChemicalBook |

| Predicted Density | 0.891 ± 0.06 g/cm³ | ChemicalBook |

Plausible Synthetic Routes and Experimental Protocols

Proposed Synthesis via Reductive Amination

This approach involves two main stages: the coupling of 3-methylpiperidine with a protected aminopropanal derivative and the subsequent removal of the protecting group to yield the final product.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on standard reductive amination methodologies.

Stage 1: Synthesis of tert-butyl (3-(3-methylpiperidin-1-yl)propyl)carbamate

-

To a stirred solution of 3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add N-Boc-3-aminopropanal (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Caution: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected amine. The product can be purified by flash chromatography if necessary.

Stage 2: Synthesis of this compound (Deprotection)

-

Dissolve the crude tert-butyl (3-(3-methylpiperidin-1-yl)propyl)carbamate from Stage 1 in DCM (~0.5 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in water and basify to a pH > 12 by the careful addition of a 2M sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

-

Purify the product by vacuum distillation or flash column chromatography to obtain this compound as a pure substance.

Biological Context and Potential Applications

While no specific biological activity has been directly ascribed to this compound in the public literature, its structure is highly indicative of its utility as a chemical tool in drug discovery, particularly as a linker for PROTACs. Structurally similar diamines are frequently employed for this purpose.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound represents a versatile linker scaffold. The primary amine provides a reactive handle for conjugation to the E3 ligase ligand (often via amide bond formation), while the tertiary amine of the piperidine ring can be incorporated into the structure that ultimately connects to the target protein ligand. The length and flexibility of the propyl-piperidine structure are key determinants of the ternary complex stability between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient degradation.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block. The physicochemical data available provides a solid foundation for its use in synthesis. Based on extensive precedent with structurally related molecules, its most promising application lies in the construction of PROTAC linkers, a rapidly advancing field in therapeutic development. The synthetic workflows and protocols detailed in this guide, while based on established chemical principles rather than direct literature, provide a robust starting point for researchers aiming to incorporate this versatile scaffold into their drug discovery programs. Further investigation into its use in patent literature may reveal more specific applications and optimized synthetic methodologies.[1][3]

References

Safety and Hazards of 3-(3-Methylpiperidin-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information herein is compiled from publicly available sources and is not exhaustive. A comprehensive risk assessment should be conducted before handling this chemical. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Executive Summary

3-(3-Methylpiperidin-1-yl)propan-1-amine is a substituted piperidine derivative with limited publicly available safety and toxicological data. The primary and most significant hazard identified is its corrosive nature. According to the aggregated GHS information from the ECHA C&L Inventory, it is classified as causing severe skin burns and eye damage.[1] This guide provides a summary of the known hazards, general protocols for safe handling of corrosive amines, and an overview of the mechanism of amine-induced corrosion. Due to the lack of specific toxicological studies, extreme caution is advised when handling this compound.

Hazard Identification and Classification

The primary hazard associated with this compound is its corrosivity. The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), is summarized below.[1]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage[1] |

Signal Word: Danger[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the ECHA C&L Inventory summary and includes recommendations for prevention, response, storage, and disposal.[1]

Physicochemical and Toxicological Data

There is a significant lack of publicly available quantitative toxicological and physicochemical data for this compound. No LD50, flash point, or other specific safety-related experimental values for this compound were found in the public domain.

Experimental Protocols: Safe Handling of Corrosive Amines

Given the classification of this compound as a corrosive substance, the following general experimental protocols for handling corrosive amines should be strictly followed. These protocols are based on established safety guidelines for this class of chemicals.

4.1 Risk Assessment and Preparation:

-

Conduct a thorough risk assessment for any procedure involving this compound.[2]

-

Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling information.[2]

-

Ensure all personnel are trained on the hazards of corrosive amines and the established emergency procedures.[2][3]

-

Verify the location and functionality of emergency equipment, including safety showers and eyewash stations, before beginning work.[3]

4.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles and a face shield.[2][3]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Additional protective clothing, such as an apron or oversleeves, is recommended where splashing is possible.[2][3]

-

Respiratory Protection: Use in a properly functioning chemical fume hood to avoid inhalation of vapors.[3]

4.3 Handling and Storage:

-

Handling:

-

Storage:

4.4 Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Visualized Workflows and Mechanisms

5.1 General Workflow for Handling Corrosive Amines

Caption: A logical workflow for the safe handling of corrosive amines.

5.2 General Mechanism of Amine Corrosivity on Skin

Caption: Simplified mechanism of corrosive amine action on skin tissue.

Conclusion

References

An In-depth Technical Guide to the Solubility of 3-(3-Methylpiperidin-1-yl)propan-1-amine in Organic Solvents

Introduction

Predicted Solubility Profile

The solubility of 3-(3-Methylpiperidin-1-yl)propan-1-amine can be predicted based on the principle of "like dissolves like".[2] The molecule possesses both polar (primary amine, tertiary amine) and non-polar (alkyl chain, piperidine ring) regions, suggesting a versatile solubility profile.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The primary and tertiary amine groups can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.[4][6] |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are expected between the polar N-H and C-N bonds of the amine and the polar functional groups of these solvents.[6] |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The compound's overall polarity should allow for good miscibility with these moderately polar solvents.[5] |

| Aromatic | Toluene, Benzene | Moderate | The non-polar piperidine ring and alkyl groups are compatible with aromatic solvents, though the polar amine groups may limit miscibility.[1] |

| Non-polar | Hexane, Heptane, Cyclohexane | Low | The significant polarity from the two amine groups will likely result in poor solubility in highly non-polar, aliphatic solvents.[5] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][7] This is because the additional thermal energy helps overcome the intermolecular forces within the solute's crystal lattice.[8]

-

Solvent Polarity: As detailed in the table above, the polarity of the solvent is a primary determinant of solubility, based on the "like dissolves like" principle.[7]

-

Molecular Size: Larger molecules generally have lower solubility than smaller, similar molecules because more energy is required for the solvent to create a cavity to accommodate them.[8]

-

pH (in aqueous or protic systems): As a basic compound, this compound can be protonated by acids to form a salt. These resulting ammonium salts are typically much more soluble in polar solvents, particularly water, than the neutral amine.[3]

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6] It measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.

4.1 Materials and Equipment

-

This compound (pure sample)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

4.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The key is to ensure undissolved compound remains visible, confirming saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker (e.g., set to 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After the equilibration period, let the vial stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationship between solvent properties and the predicted solubility of the target compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Predicted Solubility based on Solvent Polarity.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. byjus.com [byjus.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

Spectroscopic Profile of 3-(3-Methylpiperidin-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-(3-Methylpiperidin-1-yl)propan-1-amine. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide also outlines standard experimental protocols for the acquisition of such data and includes a visual workflow for spectroscopic analysis.

Introduction

This compound is a diamine containing a substituted piperidine ring and a primary alkylamine chain. Molecules of this class are of interest in medicinal chemistry and drug development due to their potential as scaffolds and intermediates in the synthesis of more complex pharmacologically active agents. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, characterization, and quality control in research and development settings.

It is important to note that a degree of ambiguity exists in public databases regarding the CAS number for this compound, with CAS 25560-00-3 sometimes being associated with the 2-methylpiperidine isomer. Researchers should exercise caution and confirm the identity of their materials through analytical means.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 3-methylpiperidine, n-propylamine, and related aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.70 | t | 2H | H-1' (CH₂-NH₂) |

| ~2.40 | t | 2H | H-3' (Piperidine-CH₂) |

| ~2.80 & ~1.90 | m | 2H | H-2 (Piperidine, axial & equatorial) |

| ~1.70 - 1.50 | m | 5H | H-3, H-4, H-5 (Piperidine ring protons) |

| ~2.90 & ~2.00 | m | 2H | H-6 (Piperidine, axial & equatorial) |

| ~1.60 | m | 2H | H-2' (CH₂-CH₂-CH₂) |

| ~1.30 | s (broad) | 2H | NH₂ |

| ~0.85 | d | 3H | CH₃ |

2.1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~60-55 | C-2, C-6 (Piperidine) |

| ~55-50 | C-3' (Piperidine-CH₂) |

| ~42-38 | C-1' (CH₂-NH₂) |

| ~35-30 | C-4 (Piperidine) |

| ~30-25 | C-3 (Piperidine) |

| ~25-20 | C-5 (Piperidine) |

| ~25-20 | C-2' (CH₂-CH₂-CH₂) |

| ~20-15 | CH₃ |

Infrared (IR) Spectroscopy

Primary amines exhibit characteristic N-H stretching and bending vibrations.[1][2][3][4] The aliphatic C-N bond also shows a stretching absorption.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium | Asymmetric N-H stretch (primary amine) |

| 3310 - 3250 | Medium | Symmetric N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring, primary amine) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| 910 - 665 | Broad, Strong | N-H wag (primary amine) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol ).[5] The fragmentation pattern will likely be dominated by alpha-cleavage, a characteristic fragmentation of amines.[6][7]

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 127 | [M - C₂H₅]⁺ (from propyl chain) |

| 98 | [M - C₃H₇N]⁺ (cleavage of the propanamine chain) |

| 84 | [Piperidine ring fragment]⁺ |

| 70 | [Propylamine fragment]⁺ |

| 56 | [Piperidine ring fragment]⁺ |

| 30 | [CH₂NH₂]⁺ (base peak from alpha-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Signal averaging of 16-64 scans is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal. For a KBr pellet (if the sample is a salt), mix a small amount of the solid with dry KBr powder and press into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal or a blank KBr pellet before acquiring the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

-

Acquisition (EI-MS):

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute solution onto a suitable GC column to separate the analyte before it enters the EI source.

-

Acquire the mass spectrum over a mass range of m/z 30-300.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The provided NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation. The ambiguity surrounding the CAS number for this compound underscores the importance of rigorous analytical characterization in chemical research.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: The Versatile Building Block 3-(3-Methylpiperidin-1-yl)propan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylpiperidin-1-yl)propan-1-amine is a bifunctional organic compound featuring a tertiary amine within a 3-methylpiperidine ring and a primary aminopropyl side chain. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. The piperidine moiety is a common scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The primary amine serves as a key functional handle for a variety of chemical transformations, allowing for the facile introduction of the 3-methylpiperidine motif into larger molecular frameworks. These notes provide an overview of its synthesis and key applications, complete with detailed experimental protocols.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process: an aza-Michael addition of 3-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methylpiperidin-1-yl)propanenitrile via Aza-Michael Addition

Materials:

-

3-Methylpiperidine

-

Acrylonitrile

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 3-methylpiperidine (1.0 eq).

-

Add toluene as a solvent (5 mL per 1 mmol of amine).

-

Slowly add acrylonitrile (1.0 eq) to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete (typically within 2-3 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude 3-(3-Methylpiperidin-1-yl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.

| Parameter | Value |

| Reactant 1 | 3-Methylpiperidine |

| Reactant 2 | Acrylonitrile |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Typical Yield | >90% (crude) |

Protocol 2: Reduction of 3-(3-Methylpiperidin-1-yl)propanenitrile to this compound

Two common methods for the reduction of the nitrile are provided below:

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

3-(3-Methylpiperidin-1-yl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.[1]

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-(3-Methylpiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then water again (3 mL per 1 g of LiAlH₄).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound. The product can be purified by distillation under reduced pressure.

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 hours |

| Typical Yield | 55-80% |

Method B: Using Raney Nickel and Hydrogen

Materials:

-

3-(3-Methylpiperidin-1-yl)propanenitrile

-

Raney Nickel (slurry in water or ethanol)

-

Methanol or Ethanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

In a hydrogenation vessel, dissolve 3-(3-Methylpiperidin-1-yl)propanenitrile (1.0 eq) in methanol or ethanol.

-

Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.[2]

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the product, this compound. Further purification can be achieved by distillation.

| Parameter | Value |

| Catalyst | Raney Nickel |

| Reagent | Hydrogen Gas |

| Solvent | Methanol or Ethanol |

| Pressure | ~50 psi |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | High |

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The primary amine functionality is a key reactive site for various transformations.

Diagram of Key Applications

Caption: Common synthetic applications of the primary amine moiety.

1. Amide Bond Formation:

The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

Representative Protocol: Amide Coupling with a Carboxylic Acid

Materials:

-

This compound

-

A carboxylic acid (e.g., benzoic acid)

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF or DCM

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. Reductive Amination:

The primary amine can be reacted with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ to a secondary amine. This is a powerful method for C-N bond formation.

3. N-Alkylation and N-Arylation:

The primary amine can undergo nucleophilic substitution with alkyl or aryl halides to form secondary amines. This is a common strategy for introducing substituents on the nitrogen atom.

4. Formation of Ureas and Thioureas:

Reaction with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, which are important pharmacophores in many drug molecules.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficient two-step synthesis from readily available starting materials and the presence of a reactive primary amine handle make it an attractive component for the construction of diverse and complex molecular architectures, particularly in the field of drug discovery and development. The protocols provided herein offer a foundation for the synthesis and further functionalization of this important intermediate.

References

Application Notes and Protocols: 3-(3-Methylpiperidin-1-yl)propan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylpiperidin-1-yl)propan-1-amine is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a secondary amine within the 3-methylpiperidine ring and a primary aminopropyl chain, allows for its incorporation into a wide array of complex molecules. The methyl-substituted piperidine moiety can impart favorable pharmacokinetic properties, such as improved metabolic stability and lipophilicity, while the primary amine serves as a key reactive handle for covalent modification and linkage to core scaffolds. These characteristics make it a valuable tool in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

Key Applications in Drug Discovery

The primary application of this compound and its structural analogs is in the synthesis of targeted therapies, most notably as a key component in the side chains of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that potentiate the effects of DNA-damaging agents and are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

In the context of PARP inhibitors, the terminal primary amine of this compound is typically acylated to form an amide bond with a core scaffold that binds to the active site of the PARP enzyme. The 3-methylpiperidine group often occupies a solvent-exposed region, where it can influence solubility, cell permeability, and interaction with efflux transporters, thereby modulating the overall pharmacokinetic and pharmacodynamic profile of the drug candidate.

Quantitative Data: PARP Inhibitor Analogues

The following table summarizes representative biological data for PARP-1 inhibitors. While specific data for a compound containing the exact this compound moiety is not publicly available, the data for Olaparib and its analogues with similar piperazine/piperidine side chains provide a strong indication of the expected potency. The substitution on the piperidine ring can be fine-tuned to optimize potency and selectivity.

| Compound Name/Analogue | Target(s) | IC50 (nM) | Cell-Based Potency (MDA-MB-436, µM) | Reference |

| Olaparib | PARP-1/2 | ~1-5 | ~0.66 | [1](2--INVALID-LINK--,--INVALID-LINK-- |

| Analogue 5l (Olaparib derivative) | PARP-1 | 16.10 | 11.62 | [3](4--INVALID-LINK-- |

| Analogue 20e (Olaparib-Alantolactone Hybrid) | PARP-1 | 2.99 | 0.27 (UWB1.289 cells) | [5](--INVALID-LINK--) |

| Analogue 25a (Olaparib-Alantolactone Hybrid) | PARP-1 | 5.91 | 0.41 (UWB1.289 cells) | [5](--INVALID-LINK--) |

Experimental Protocols

The following is a representative protocol for the synthesis of a PARP inhibitor analogue using this compound. This protocol is based on standard amide coupling methodologies frequently employed in medicinal chemistry.[6](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--

Protocol: Synthesis of a Phthalazinone-Piperidine PARP Inhibitor Analogue

Objective: To synthesize a potential PARP inhibitor by coupling 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with this compound.

Materials:

-

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Core Scaffold)

-

This compound (Building Block)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway: PARP in DNA Single-Strand Break Repair

Caption: PARP-1 activation at DNA single-strand breaks and its inhibition.

Experimental Workflow: Amide Coupling Synthesis

Caption: Workflow for the synthesis of a PARP inhibitor analogue.

References

- 1. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Existing or Worsening Symptoms of Kienböck's Disease after Distal Radius Fracture: Two Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hepatochem.com [hepatochem.com]

experimental protocol for using 3-(3-Methylpiperidin-1-yl)propan-1-amine as a reagent

Application Notes: 3-(3-Methylpiperidin-1-yl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a piperidine ring.[1] This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The primary amine serves as a versatile handle for a variety of chemical transformations, such as amide bond formation and reductive amination, while the substituted piperidine moiety can impart desirable physicochemical properties (e.g., solubility, pKa) and engage in specific receptor interactions. These notes provide detailed protocols for two common applications of this reagent.

Chemical Properties:

-

Molecular Formula: C₉H₂₀N₂[1]

-

Molecular Weight: 156.27 g/mol [1]

-

Appearance: Liquid (typical)

-

Key Features: Possesses a nucleophilic primary amine suitable for coupling reactions and a substituted piperidine ring.

Safety Information: This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is one of the most frequently used reactions in drug discovery.[2] The primary amine of this compound can be readily acylated with a carboxylic acid using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt).[2][3]

General Reaction Scheme

Caption: General scheme for amide bond formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a generic carboxylic acid with the title amine.

-

Preparation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the reaction mixture, followed by the dropwise addition of this compound (1.1 equiv).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Experimental Workflow Diagram

Caption: Workflow for amide coupling protocol.

Representative Data

The following table summarizes representative, illustrative yields for the coupling of the title amine with various carboxylic acids under the described conditions. Actual yields may vary depending on the substrate.

| Entry | Carboxylic Acid | Product Purity (LC-MS) | Isolated Yield (%) |

| 1 | Benzoic Acid | >98% | 85 |

| 2 | 4-Methoxybenzoic Acid | >99% | 92 |

| 3 | Acetic Acid | >97% | 78 |

| 4 | Phenylacetic Acid | >98% | 88 |

Application 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary amines from primary amines and carbonyl compounds.[5][6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB).[7][8] STAB is particularly useful as it is less reactive towards the starting carbonyl compound.[8]

General Reaction Scheme

References

- 1. This compound | C9H20N2 | CID 33069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. gctlc.org [gctlc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for N-Alkylation of 3-(3-Methylpiperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(3-methylpiperidin-1-yl)propan-1-amine, a versatile bifunctional molecule featuring both a primary and a tertiary amine. The primary amine serves as the principal site for alkylation under the conditions described, offering a gateway to a diverse range of functionalized derivatives for applications in drug discovery and materials science. Two primary, high-yielding methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds.

Introduction

N-alkylation of amines is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler building blocks.[1][2] this compound presents an interesting case for selective N-alkylation. Due to the higher nucleophilicity and lower steric hindrance of the primary amine compared to the tertiary piperidine nitrogen, alkylation can be directed with high selectivity to the terminal nitrogen atom.

The choice between direct alkylation and reductive amination often depends on the desired substituent, the availability of starting materials, and the required functional group tolerance.[3] Direct alkylation is a classic nucleophilic substitution reaction suitable for introducing simple alkyl groups.[2][4] In contrast, reductive amination is a powerful and highly versatile method, particularly favored in pharmaceutical chemistry for its broad scope and controlled reaction conditions.[5][6]

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the N-alkylation of this compound using an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon of the alkyl halide.[1][2]

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodide)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) or a non-nucleophilic organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

-

Dissolve the amine in the chosen anhydrous solvent (e.g., Acetonitrile).

-

Add the base (1.5 - 2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirring solution.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the alkyl halide. For instance, reactions with benzyl bromide may proceed at room temperature, while less reactive halides like ethyl bromide might require heating to 50-70 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-alkylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming C-N bonds.[6] The reaction proceeds in one pot by first forming an imine or iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5][6][7] Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[5]

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)

-

Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH))

-

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

-

Acetic acid (catalytic amount, optional)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the carbonyl compound (1.0 - 1.2 equivalents).

-

Dissolve the reactants in the chosen anhydrous solvent (e.g., DCE).

-

If required, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

-

Add the reducing agent (1.5 equivalents) portion-wise to the stirring solution. If the reaction is exothermic, control the temperature with an ice bath.

-

Allow the reaction to stir at room temperature until completion. Monitor the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel if necessary.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of this compound.

| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |

| Alkylating Agent | Alkyl Halide (R-X, where X = I, Br, Cl) | Aldehyde (R-CHO) or Ketone (R-CO-R') |

| Equivalents of Amine | 1.0 | 1.0 |

| Equivalents of Alkylating Agent | 1.0 - 1.2 | 1.0 - 1.2 |

| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA (1.5 - 2.0 eq.) | Not typically required (catalytic acid may be used) |

| Reducing Agent | Not Applicable | NaBH(OAc)₃, NaBH₃CN (1.5 eq.) |

| Solvent | Acetonitrile, DMF, THF | 1,2-Dichloroethane, THF, Methanol |

| Temperature | Room Temperature to 70 °C | Room Temperature |

| Reaction Time | 2 - 24 hours | 4 - 24 hours |

| Work-up | Aqueous extraction | Quench with NaHCO₃, followed by aqueous extraction |

Visualizations

Experimental Workflow for N-Alkylation

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 3-(3-Methylpiperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the efficacy and pharmacokinetic properties of the PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for the incorporation of 3-(3-Methylpiperidin-1-yl)propan-1-amine into a PROTAC linker. These methods are based on common organic synthesis techniques used in PROTAC development.[2]

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound, followed by a second amide coupling to a carboxylic acid-functionalized POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand with the Linker

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield the E3 ligase-linker conjugate.

Step 2: Amide Coupling of E3 Ligase-Linker Conjugate with POI Ligand

-

Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete (typically 12-24 hours), work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by LC-MS and NMR spectroscopy.

Representative Data for Amide-Linked PROTAC Synthesis

| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | E3 Ligand-COOH, Linker-NH2 | HATU, DIPEA | DMF | 25 | 12-24 | 60-80 |

| 2 | E3-Linker-NH, POI-COOH | HATU, DIPEA | DMF | 25 | 12-24 | 50-70 |

| Purification | Crude PROTAC | Acetonitrile, Water, TFA | 25 | 0.5-1 | 40-60 |

Note: Yields are representative and will vary depending on the specific ligands used.

Synthetic Workflow Visualization

Caption: Representative workflow for the synthesis of a PROTAC using this compound.

Conclusion

The incorporation of this compound into PROTAC linkers offers a promising strategy to introduce conformational rigidity, which may lead to improved ternary complex stability and enhanced degradation efficacy. The representative protocols provided herein offer a foundational approach for the synthesis of such PROTACs. Researchers should note that optimization of linker length, attachment points, and overall physicochemical properties is crucial for the development of potent and selective protein degraders. Further investigation into the impact of the 3-methylpiperidine moiety on the pharmacokinetic and pharmacodynamic properties of PROTACs is warranted.

References

Application Notes and Protocols for 3-(3-Methylpiperidin-1-yl)propan-1-amine in Asymmetric Synthesis

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are no specific, documented applications of 3-(3-Methylpiperidin-1-yl)propan-1-amine as a catalyst, ligand, or chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the common roles of structurally similar chiral diamines and piperidine derivatives in asymmetric catalysis. These notes are intended to serve as a foundational framework for researchers interested in exploring the potential of this and related molecules.

Introduction to this compound

This compound is a chiral diamine with a piperidine scaffold.[1] Its structure features two basic nitrogen atoms and a stereocenter at the 3-position of the piperidine ring, making it a candidate for applications in asymmetric synthesis. Chiral amines are crucial in asymmetric synthesis, serving as chiral bases, resolving agents, and, most commonly, as chiral ligands for metal-catalyzed reactions or as organocatalysts.[2]

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₂₀N₂[1] |

| Molecular Weight | 156.27 g/mol [1] |

| CAS Number | 25560-00-3[1] |

Hypothetical Applications in Asymmetric Synthesis

While no specific applications are documented, the structure of this compound suggests several potential roles in asymmetric synthesis.

As a Chiral Ligand for Metal-Catalyzed Reactions

The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center. The chiral environment created by the methyl-substituted piperidine ring could induce enantioselectivity in a variety of metal-catalyzed transformations.

Potential Reactions:

-

Asymmetric Hydrogenation: The diamine could form a complex with Ruthenium or Rhodium to catalyze the asymmetric hydrogenation of ketones or imines to produce chiral alcohols or amines.

-

Asymmetric C-C Bond Formation: In complex with metals like Palladium, Copper, or Iridium, it could be explored in asymmetric allylic alkylations, conjugate additions, or Heck reactions.[2]

-

Asymmetric Reductive Amination: Iridium complexes with chiral ligands have been shown to be effective in the direct asymmetric reductive amination of ketones.[3]

As an Organocatalyst

The primary amine functionality, in conjunction with the tertiary amine, could allow the molecule to act as an organocatalyst.

Potential Reactions:

-

Michael Additions: It could catalyze the conjugate addition of aldehydes or ketones to nitroalkenes or enones.

-

Aldol Reactions: It could potentially facilitate asymmetric aldol reactions between ketones and aldehydes.[4]

Experimental Protocols (Hypothetical Screening)

The following protocols are generalized procedures for screening the efficacy of this compound (referred to as L1 ) as a chiral ligand in a model asymmetric reaction.

Protocol 1: Screening in Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a screening experiment for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

(R)- or (S)-3-(3-Methylpiperidin-1-yl)propan-1-amine (L1 )

-

Acetophenone

-

Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

-

Anhydrous isopropanol (solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

-

In a nitrogen-purged Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and L1 (0.011 mmol) in anhydrous isopropanol (5 mL).

-

Stir the mixture at 80°C for 30 minutes to allow for complex formation.

-

Cool the resulting catalyst solution to room temperature.

-

Add acetophenone (1 mmol) to the flask.

-

Add the formic acid/triethylamine azeotrope (1 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether (3 x 10 mL).

-